molecular formula C22H22N2OS2 B2362292 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-88-5

2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2362292
CAS RN: 877652-88-5
M. Wt: 394.55
InChI Key: UQGUYDDAOZUILT-UHFFFAOYSA-N
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Description

The compound “2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-ones are a class of compounds that have been studied for their potential antimicrobial and antitubercular properties .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-ones can be synthesized through various methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been used to access novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones can vary based on the substitutions at different positions. For example, a compound with a similar structure, “2-((2-METHYLBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE”, has a linear formula of C23H20N2OS .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For instance, substituted 4-chlorothieno[2,3-d]pyrimidines can be carbonylated using Pd(dppf)Cl2 to produce novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .

Advantages and Limitations for Lab Experiments

2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its potent biological activity, unique chemical structure, and diverse biological effects. However, there are also some limitations associated with the use of this compound in lab experiments, including its low solubility in water and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for the study of 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of novel and effective therapies for various diseases.

Synthesis Methods

The synthesis of 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves a series of chemical reactions that include the condensation of 2-thiouracil with 3-methylbenzyl bromide, followed by the reaction with phenethyl bromide in the presence of a base such as potassium carbonate. The final product is obtained after purification and isolation using column chromatography.

Scientific Research Applications

2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Recent studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Biochemical Analysis

Biochemical Properties

Compounds in the thieno[2,3-d]pyrimidin-4-ones class have been found to exhibit significant antimicrobial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The exact enzymes, proteins, and other biomolecules that 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one interacts with are yet to be identified.

Cellular Effects

Related compounds have shown non-cytotoxic effects against four cell lines

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-16-6-5-9-18(14-16)15-27-22-23-19-11-13-26-20(19)21(25)24(22)12-10-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGUYDDAOZUILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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